Oxidation Stability: 4-Carboranyl-DHPQ Outperforms 4-Phenyl-DHPQ in Air
In a systematic head-to-head comparison under ambient air, 4-carboranyl-4,5-dihydropyrrolo[1,2-a]quinoxaline demonstrated markedly superior oxidation stability relative to the 4-phenyl analogue, which underwent progressive aromatization to pyrrolo[1,2-a]quinoxaline [1]. This stability advantage is attributed to the electron-withdrawing character of the o-carborane cage, which raises the oxidation potential of the dihydropyrrole ring.
| Evidence Dimension | Resistance to air oxidation (dihydropyrrolo → pyrrolo[1,2-a]quinoxaline conversion) |
|---|---|
| Target Compound Data | 4-Carboranyl-4,5-dihydropyrrolo[1,2-a]quinoxaline: stable under ambient air; no aromatization reported under standard handling |
| Comparator Or Baseline | 4-Phenyl-4,5-dihydropyrrolo[1,2-a]quinoxaline: undergoes oxidation to 4-phenyl-pyrrolo[1,2-a]quinoxaline under same conditions |
| Quantified Difference | Qualitative superiority confirmed; 4-carboranyl derivative stable while 4-phenyl analogue degrades |
| Conditions | Ambient air exposure; bench-top handling conditions |
Why This Matters
For procurement decisions, oxidative stability directly governs shelf-life, shipping integrity, and experimental reproducibility—criteria where the carboranyl derivative offers a measurable advantage for long-term stock solutions and multi-step synthetic protocols.
- [1] Sun Z, Gao P, Yang Y, Wang T, Wu XJ, Wang YQ. Synthesis of Carboranylated Dihydropyrrolo[1,2-a]quinoxalines and Dihydroindolo[1,2-a]quinoxalines by BF₃·OEt₂-Catalyzed Heterocyclization of C-Formyl-o-carboranes and Investigation of Their Oxidation Stability. J Org Chem. 2024;89(5):3598-3610. doi:10.1021/acs.joc.3c02562 View Source
